2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

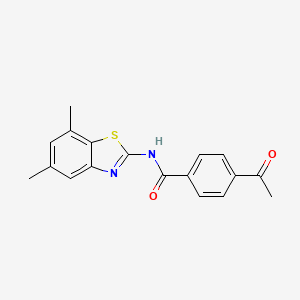

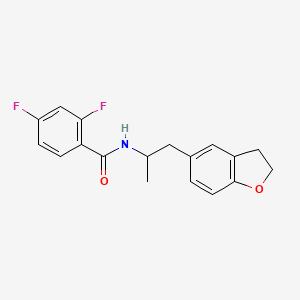

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid (ODQ) is a heterocyclic organic compound with a molecular formula of C9H6N2O3. It is a derivative of quinoxaline, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides, which are similar to the compound , has been reported . The synthesis involved the creation of tacrine analogues free of hepatotoxicity. The synthesized carboxamides were evaluated for their inhibitory activity against acetylcholinesterase enzyme (AChE) using an in-house gas chromatography method .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H6N2O3/c1-6-10(14)13(2)9-4-3-7(11(15)16)5-8(9)12-6/h3-5,12H,1H2,2H3, (H,15,16) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 190.158. The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Hydrolysis and Tautomerism Studies: 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid has been studied for its hydrolysis properties. Compounds like 2-oxo-3-ethoxycarbonylmethylene-1,2,3,4-tetrahydrobenzoquinoxaline have been hydrolyzed to form derivatives such as 2-oxo-3-methyl-1,2-dihydrobenzoquinoxaline, illustrating its chemical versatility (Iwanami et al., 1964). Furthermore, studies on tautomerism, involving derivatives of 2-oxo-1,2-dihydroquinoxaline, have shown the existence of tautomeric equilibria, indicating complex chemical behavior (Mondelli & Merlini, 1966).

Pharmaceutical Research

- Antimicrobial and Antifungal Potential: Research has been conducted on peptide derivatives of 1,2-Dihydro-3-Methyl-2-Oxoquinoxaline-6-Carboxylic Acid, exploring their potential in antimicrobial, antifungal, and antiviral applications. These derivatives have shown promise in targeting human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary et al., 2016).

Organic Synthesis Applications

- New Synthetic Methods: Innovative methods for the synthesis of various compounds using this compound derivatives have been developed. These methods have led to the creation of new benzimidazole derivatives, showcasing the compound's utility in synthetic organic chemistry (Mamedov et al., 2017).

Material Science and Corrosion Studies

- Corrosion Mitigation: Recent studies have synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylate and evaluated their potential in mitigating iron and copper corrosion. These studies provide insights into the compound's application in material science, particularly in corrosion protection (Hayani et al., 2021).

Cancer Research

- Anticancer Activity: Research on 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has shown significant anticancer activity against breast cancer MCF-7 cell line, indicating the potential of this compound derivatives in cancer research (Gaber et al., 2021).

Direcciones Futuras

The future directions for research on 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid and related compounds could involve further exploration of their potential biological activities, particularly their inhibitory activity against AChE . This could lead to the development of new therapeutic agents for conditions such as Alzheimer’s disease .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with acetylcholinesterase (ache) in the brain .

Mode of Action

It’s suggested that similar compounds may exert their effects through an addition-elimination mechanism . Furthermore, the presence of chlorine atoms in the molecular structure of related compounds has been found to negatively influence the binding to AChE’s active site .

Biochemical Pathways

Given the potential interaction with ache, it’s plausible that the compound could influence cholinergic signaling pathways .

Result of Action

If the compound does indeed interact with ache, it could potentially influence neuronal signaling and cognitive function .

Propiedades

IUPAC Name |

2-oxo-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPCUQHSLWJVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)

![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2369814.png)

![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)